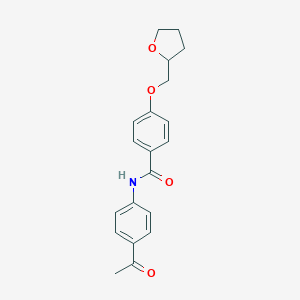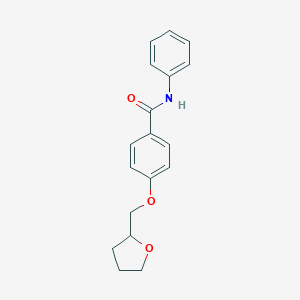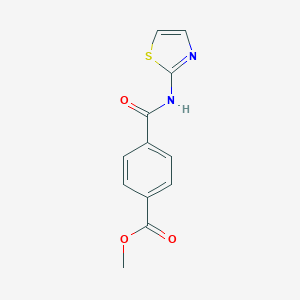![molecular formula C21H21N3O3S2 B250529 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is also known as E7070 and has been studied extensively for its anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a role in promoting tumor growth and survival. By inhibiting CAIX, 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide can inhibit the growth of cancer cells and prevent the development of new blood vessels to support their growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase XII (CAXII), which is involved in regulating pH balance in the body. Additionally, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide in lab experiments is its specificity for CAIX. This allows researchers to study the effects of inhibiting this enzyme without affecting other carbonic anhydrase isoforms. However, one limitation of using this compound is its low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many future directions for research involving 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide. One area of interest is in developing more potent and selective inhibitors of CAIX. Additionally, researchers are interested in exploring the potential of this compound in combination with other anti-cancer drugs to enhance its effectiveness. Finally, there is interest in studying the effects of this compound on other physiological processes, such as pH regulation and DNA replication and repair.
Métodos De Síntesis
The synthesis of 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride to form 4-ethoxy-N-(4-sulfamoylphenyl)aniline. This intermediate compound is then reacted with thiophosgene to form 4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide has been studied extensively for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and pancreatic cancer. Additionally, it has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Propiedades
Fórmula molecular |
C21H21N3O3S2 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
1-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C21H21N3O3S2/c1-2-27-19-12-8-18(9-13-19)24-29(25,26)20-14-10-17(11-15-20)23-21(28)22-16-6-4-3-5-7-16/h3-15,24H,2H2,1H3,(H2,22,23,28) |
Clave InChI |
HVHLZYZYOOUTBD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)

![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)